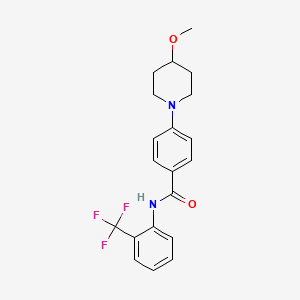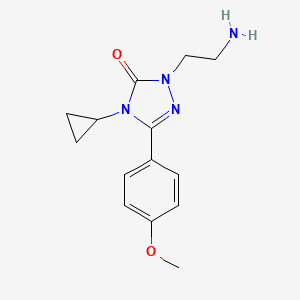![molecular formula C22H21NO4 B2869818 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2138195-12-5](/img/structure/B2869818.png)
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid, commonly known as Fmoc-Lys(Boc)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Boc)-OH is a popular reagent in peptide synthesis due to its stability and compatibility with various coupling agents.
作用機序
Fmoc-Lys(Boc)-OH is not a drug and does not have a specific mechanism of action. However, it plays a crucial role in the synthesis of biologically active peptides and proteins, which can have various mechanisms of action.
Biochemical and Physiological Effects
Fmoc-Lys(Boc)-OH does not have any known biochemical or physiological effects. However, peptides synthesized using Fmoc-Lys(Boc)-OH can have various effects on the body, depending on their sequence and structure. For example, neuropeptides can act as neurotransmitters or neuromodulators, while antimicrobial peptides can kill bacteria and other microorganisms.
実験室実験の利点と制限
Fmoc-Lys(Boc)-OH has several advantages for lab experiments. It is stable and compatible with various coupling agents, making it suitable for solid-phase peptide synthesis. It is also commercially available, making it easily accessible for researchers. However, Fmoc-Lys(Boc)-OH has some limitations, including its relatively high cost and the need for specialized equipment and expertise for peptide synthesis.
将来の方向性
There are several future directions for the use of Fmoc-Lys(Boc)-OH in scientific research. One potential application is the synthesis of peptide-based therapeutics for various diseases, including cancer and infectious diseases. Another direction is the development of new coupling agents and methods for peptide synthesis, which could improve the efficiency and yield of the process. Additionally, the use of Fmoc-Lys(Boc)-OH in the synthesis of peptide nucleic acids could lead to the development of new diagnostic and therapeutic tools for genetic diseases.
合成法
The synthesis of Fmoc-Lys(Boc)-OH involves several steps. Firstly, Lysine is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. Next, the Fmoc group is attached to the amino group of lysine, forming Fmoc-Lys(Boc)-OH. This process is commonly performed using a solid-phase peptide synthesis method.
科学的研究の応用
Fmoc-Lys(Boc)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used as a building block in the production of biologically active peptides, including neuropeptides and antimicrobial peptides. Fmoc-Lys(Boc)-OH is also used in the synthesis of peptide nucleic acids, which have potential applications in gene therapy and molecular diagnostics.
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-17-9-10-23(11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFSIRXKZELBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2869735.png)
![5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2869736.png)
![6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)
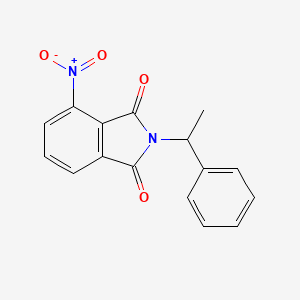
![1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B2869739.png)
![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)
![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)
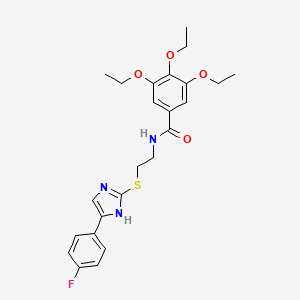
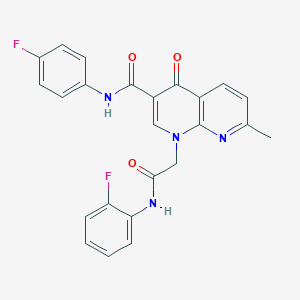
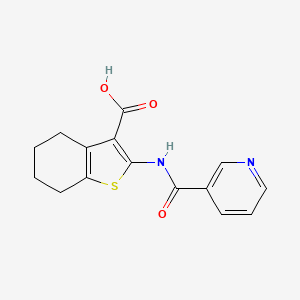
![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
